Ftivazide

Description

This compound is a derivative of isoniazid, used to treat tuberculosis in the Soviet Union.

Structure

3D Structure

Properties

IUPAC Name |

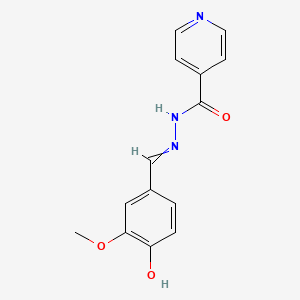

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c1-20-13-8-10(2-3-12(13)18)9-16-17-14(19)11-4-6-15-7-5-11/h2-9,18H,1H3,(H,17,19)/b16-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWOBQSIXLVPDV-CXUHLZMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ftivazide's Mechanism of Action in Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ftivazide, a derivative of the frontline anti-tuberculosis drug isoniazid (INH), is a prodrug that targets the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis (Mtb). Mycolic acids are essential long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall, and their inhibition leads to bacterial cell death.[1] While specific quantitative data for this compound is not extensively available in publicly accessible literature, its mechanism of action is widely understood to be analogous to that of isoniazid. This guide provides an in-depth technical overview of this mechanism, leveraging the extensive research on isoniazid as a proxy to detail the molecular interactions, enzymatic activation, and cellular consequences of this compound administration. We will delve into the core aspects of its action, from metabolic activation by the catalase-peroxidase enzyme KatG to the ultimate inhibition of the enoyl-acyl carrier protein reductase, InhA. This document also provides detailed experimental protocols and quantitative data related to isoniazid to serve as a practical resource for research and development.

Core Mechanism of Action

The tuberculocidal activity of this compound, like isoniazid, is not direct but requires a series of activation steps within the mycobacterial cell. The core mechanism can be dissected into two primary stages: metabolic activation and target enzyme inhibition.

Metabolic Activation of the Prodrug

This compound is a prodrug, meaning it is administered in an inactive form and must be metabolically converted to its active state within the Mtb cell.[1] This activation is a critical prerequisite for its antibacterial effect.

The activation pathway is initiated by the mycobacterial catalase-peroxidase enzyme, KatG.[2] In the presence of manganese ions and oxygen, KatG catalyzes the oxidation of the hydrazide moiety of the drug. This process generates a highly reactive isonicotinoyl acyl radical. This radical species is the initial active form of the drug.

Inhibition of the Enoyl-Acyl Carrier Protein Reductase (InhA)

The isonicotinoyl radical spontaneously reacts with the ubiquitous coenzyme nicotinamide adenine dinucleotide (NAD+) to form a covalent this compound-NAD adduct.[2][3] This adduct is the ultimate bioactive molecule that targets the enoyl-acyl carrier protein (ACP) reductase, known as InhA.[2][3]

InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system of M. tuberculosis. The FAS-II system is responsible for the elongation of fatty acids, which are the precursors for mycolic acid synthesis. By inhibiting InhA, the this compound-NAD adduct effectively blocks the mycolic acid biosynthesis pathway. The disruption of mycolic acid production compromises the integrity of the mycobacterial cell wall, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[1]

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following tables summarize key parameters for its parent compound, isoniazid. These values provide a strong indication of the expected potency and efficacy of this compound.

In Vitro Activity of Isoniazid against Mycobacterium tuberculosis

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a drug's in vitro activity.

| Strain | MIC (µg/mL) | Reference |

| M. tuberculosis H37Rv (drug-susceptible) | 0.015 - 0.06 | [4] |

| Isoniazid-resistant clinical isolates | > 1.0 | [5] |

Table 1: Minimum Inhibitory Concentration (MIC) of Isoniazid against M. tuberculosis.

Inhibitory Potency of the Isoniazid-NAD Adduct against InhA

The half-maximal inhibitory concentration (IC50) and other kinetic parameters quantify the direct inhibitory effect on the target enzyme.

| Parameter | Value | Reference |

| IC50 | 0.35 ± 0.01 µM to 1.56 ± 0.06 µM | [6] |

| Ki | 0.75 ± 0.08 nM | [7] |

Table 2: Inhibitory Potency of Isoniazid and its Adduct against InhA.

Experimental Protocols

The following protocols are standard methods used to investigate the mechanism of action of isoniazid and can be adapted for this compound.

Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a widely used method for determining the MIC of anti-tuberculosis compounds.

Protocol:

-

Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC enrichment until mid-log phase.

-

Drug Dilution: Prepare serial twofold dilutions of this compound in a 96-well microplate.

-

Inoculation: Inoculate each well with the Mtb culture, including a drug-free control well.

-

Incubation: Incubate the plate at 37°C for 5-7 days.

-

Reagent Addition: Add a freshly prepared solution of Alamar Blue and Tween 80 to each well.

-

Second Incubation: Re-incubate the plate for 24 hours.

-

Result Interpretation: A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is the lowest drug concentration that prevents the color change from blue to pink.[8]

In Vitro Assay for KatG-Mediated Activation

This assay spectrophotometrically detects the formation of the active drug radical.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, NADH, this compound, and purified KatG enzyme.

-

Incubation: Incubate the mixture at room temperature.

-

Detection: Monitor the formation of the this compound-NAD adduct by measuring the absorbance at specific wavelengths (e.g., 326 nm for the INH-NAD adduct).[9]

-

Controls: Include a reaction mixture without KatG as a negative control.

Spectrophotometric Assay for InhA Inhibition

This assay measures the enzymatic activity of InhA and its inhibition by the this compound-NAD adduct.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing buffer, NADH, purified InhA enzyme, and the substrate (e.g., 2-trans-enoyl-thioester).

-

Initiation: Initiate the reaction by adding the substrate.

-

Measurement: Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Inhibition Assay: Pre-incubate InhA with varying concentrations of the pre-formed this compound-NAD adduct before adding the substrate.

-

Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the this compound-NAD adduct.[10][11]

Conclusion

This compound's mechanism of action in Mycobacterium tuberculosis is a classic example of prodrug activation leading to the inhibition of a crucial metabolic pathway. By leveraging the well-established mechanism of its parent compound, isoniazid, we can confidently infer that this compound's tuberculocidal effects stem from its KatG-mediated conversion to an active this compound-NAD adduct, which in turn inhibits InhA and disrupts mycolic acid synthesis. The provided quantitative data for isoniazid and the detailed experimental protocols offer a solid foundation for researchers and drug developers working on this compound and other novel anti-tuberculosis agents targeting this pathway. Further research to determine the specific kinetic parameters and in vivo efficacy of this compound will be crucial for its continued development and potential clinical application.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Treating tuberculosis with high doses of anti-TB drugs: mechanisms and outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro-in vivo activity relationship of substituted benzimidazole cell division inhibitors with activity against Mycobacteria tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ukrbiochemjournal.org [ukrbiochemjournal.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]

- 8. Identification of anti-Mycobacterium tuberculosis agents targeting the interaction of bacterial division proteins FtsZ and SepFe - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of katG Mutations Associated with High-Level Isoniazid Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inducing vulnerability to InhA inhibition restores isoniazid susceptibility in drug resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medipol.edu.tr [medipol.edu.tr]

Ftivazide: A Technical Deep Dive into its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ftivazide, a notable anti-tuberculosis agent, emerged from the intensive research efforts of the mid-20th century focused on combating Mycobacterium tuberculosis. As a derivative of the frontline drug isoniazid, this compound's development represents a significant chapter in the history of chemotherapeutics, particularly within the context of the Soviet Union's public health initiatives. This technical guide provides an in-depth exploration of the discovery and synthesis of this compound, presenting detailed experimental protocols, quantitative data, and visualizations of its mechanism of action and synthetic pathway.

Historical Context and Discovery

The discovery of this compound is intrinsically linked to the groundbreaking success of isoniazid in the early 1950s. Isoniazid, first synthesized in 1912, was rediscovered as a potent anti-tuberculosis drug in 1952. This spurred a wave of research into related hydrazide compounds to identify derivatives with improved efficacy, reduced toxicity, or different pharmacokinetic profiles.

While the exact timeline and individual researchers behind the initial discovery of this compound (also known as Phthivazid) are not extensively documented in widely available international literature, it is established that the compound was developed and utilized as an anti-tuberculosis drug in the Soviet Union. Research in the USSR focused on modifying the isoniazid structure to enhance its therapeutic index. The condensation of isoniazid with vanillin yielded this compound, a compound that demonstrated significant anti-mycobacterial activity.

Chemical Synthesis

The synthesis of this compound is a classical example of a condensation reaction, specifically the formation of a hydrazone from a hydrazide and an aldehyde. The reaction involves the nucleophilic attack of the terminal nitrogen of isoniazid on the carbonyl carbon of vanillin, followed by the elimination of a water molecule.

Synthesis Pathway

The logical workflow for the synthesis of this compound is outlined below:

Experimental Protocol: Synthesis of N′-[(1E)-4-Hydroxy-3-methoxybenzylidene]isonicotinohydrazide (this compound)

This protocol is based on established laboratory procedures for the synthesis of hydrazones.

Materials:

-

Isonicotinic acid hydrazide (Isoniazid)

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Absolute Ethanol

Procedure:

-

In a round-bottom flask, combine equimolar quantities of isonicotinic acid hydrazide and vanillin.[1]

-

Add a sufficient volume of absolute ethanol to dissolve the reactants completely.

-

Heat the mixture to reflux and maintain for a period of 6 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Upon cooling, the this compound product will precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials or impurities.

-

Dry the purified product. The crude product can be further purified by recrystallization from a 70% v/v ethanol solution to afford colorless prismatic crystals.

Yield:

The reported yield for this synthesis is approximately 82%.

Quantitative Data: Synthesis and Characterization

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₃N₃O₃ | |

| Molecular Weight | 271.27 g/mol | |

| Yield | 82% | |

| Appearance | Colorless prismatic crystals |

Spectroscopic Data:

-

IR (KBr disk, cm⁻¹): 3356 (OH), 3324 (NH), 2969 (C—H), 1590 (Ar—C=C), 1265 (–OCH₃)

-

¹H NMR (400 MHz, DMSO-d₆): 11.85 (s, 1H), 9.58 (s, 1H), 8.75 (s, 2H), 8.32 (s, 1H), 7.79 (d, 2H), 7.30 (d, 1H), 7.10 (dd, 1H), 6.83 (d, 1H), 3.81 (s, 3H)

-

LC–MS m/z: 272.15 (M + H)⁺

Mechanism of Action

This compound, similar to its parent compound isoniazid, is a prodrug that requires activation within the mycobacterial cell to exert its therapeutic effect. The primary mechanism of action is the inhibition of mycolic acid synthesis, which is an essential component of the robust and complex cell wall of Mycobacterium tuberculosis.

Signaling Pathway of this compound Action

The following diagram illustrates the proposed mechanism of action for this compound:

Once this compound enters the mycobacterial cell, it is believed to be enzymatically converted into its active form. This active metabolite then targets and inhibits key enzymes involved in the fatty acid synthesis pathway responsible for the production of mycolic acids. The disruption of mycolic acid synthesis compromises the structural integrity of the mycobacterial cell wall, leading to increased permeability and ultimately, bacterial cell death.

Anti-Tuberculosis Activity

Quantitative Data: In Vitro Anti-Tuberculosis Activity (Isoniazid for Reference)

| Compound | M. tuberculosis Strain | MIC (µg/mL) | Reference |

| Isoniazid | H37Rv (susceptible) | 0.02 - 0.04 |

Note: This table provides reference MIC values for the parent drug, isoniazid. Specific and comprehensive MIC data for this compound against various strains is a subject for ongoing literature consolidation.

Conclusion

This compound stands as a testament to the era of chemical modification of existing antibiotics to generate novel therapeutic agents. Its synthesis from readily available precursors, isoniazid and vanillin, is a straightforward and efficient process. The mechanism of action, centered on the inhibition of the essential mycolic acid synthesis pathway, underscores its targeted efficacy against Mycobacterium tuberculosis. While its historical discovery and development within the Soviet Union's scientific community are not as widely documented as other anti-tuberculosis drugs, its role in the therapeutic arsenal of its time is noteworthy. Further research to fully elucidate its clinical efficacy spectrum and to obtain comprehensive quantitative data on its activity against contemporary drug-resistant strains of M. tuberculosis would be of significant value to the drug development community.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Ftivazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ftivazide, a Schiff base derivative of isoniazid and vanillin, is a compound of significant interest in the field of tuberculosis research. As a prodrug, it requires intracellular activation by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of this compound subsequently inhibits the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall, ultimately leading to bacterial cell death. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including detailed experimental protocols for its synthesis and key enzymatic assays.

Chemical Structure and Identification

This compound is chemically known as N'-[(4-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-4-carboxamide. Its structure combines the core moieties of isoniazid, a cornerstone anti-tuberculosis drug, and vanillin, a naturally occurring aromatic aldehyde.

Chemical Structure:

Ftivazide: A Technical Guide on the Isonicotinic Acid Hydrazide Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ftivazide, a Schiff base derivative of isonicotinic acid hydrazide (isoniazid), is a compound of interest in the field of antimicrobial research, particularly in the context of tuberculosis. This technical guide provides an in-depth overview of this compound, focusing on its synthesis, mechanism of action, and preclinical evaluation. The document summarizes available quantitative data on its efficacy, pharmacokinetics, and cytotoxicity in structured tables. Detailed experimental protocols for key assays are provided to facilitate reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual framework for understanding the molecular interactions and experimental designs related to this compound.

Introduction

Isonicotinic acid hydrazide, commonly known as isoniazid, has been a cornerstone of first-line tuberculosis treatment for decades. Its primary mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the Mycobacterium tuberculosis cell wall.[1][2] this compound, a hydrazone derivative of isoniazid, emerges from the structural modification of the parent drug, a strategy often employed to enhance therapeutic efficacy, overcome resistance, or improve pharmacokinetic properties. This guide delves into the technical details of this compound, providing a comprehensive resource for researchers in drug discovery and development.

Synthesis of this compound

This compound, chemically known as N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide, is synthesized through a condensation reaction between isonicotinic acid hydrazide (isoniazid) and vanillin (4-hydroxy-3-methoxybenzaldehyde).

Synthesis Workflow

Experimental Protocol: Synthesis of this compound

Materials:

-

Isonicotinic acid hydrazide (Isoniazid)

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Büchner funnel and flask

-

Filter paper

-

Crystallizing dish

Procedure:

-

Dissolve equimolar amounts of isonicotinic acid hydrazide and vanillin in absolute ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux with continuous stirring for a specified duration (typically 2-4 hours).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The precipitated solid product (this compound) is collected by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold ethanol to remove unreacted starting materials.

-

Purify the crude this compound by recrystallization from ethanol.

-

Dry the purified crystals under vacuum.

-

Characterize the final product using techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

Mechanism of Action

As a derivative of isoniazid, this compound is believed to exert its antitubercular activity through a similar mechanism, acting as a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][3]

Signaling Pathway of this compound Action

The activation of the isoniazid derivative by KatG leads to the formation of a reactive species, likely an isonicotinoyl radical. This radical then covalently binds to NAD+, forming an adduct that acts as a potent inhibitor of the enoyl-acyl carrier protein reductase (InhA).[4][5] InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids. The inhibition of InhA disrupts the synthesis of these essential cell wall components, leading to a loss of cell wall integrity and ultimately, bacterial cell death.[1][3]

Preclinical Evaluation: Quantitative Data

The following tables summarize the available quantitative data for this compound and its parent compound, isoniazid, for comparative purposes. Note: Specific quantitative data for this compound is limited in publicly available literature; the presented data for this compound is based on general findings for isoniazid derivatives and should be experimentally verified.

Antitubercular Activity

| Compound | Mycobacterium tuberculosis Strain | MIC (µg/mL) | MIC (µM) |

| This compound | H37Rv | Data not available | Data not available |

| Isoniazid | H37Rv | 0.02 - 0.1 | 0.15 - 0.73 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Pharmacokinetic Parameters (Rodent Model)

| Compound | Parameter | Value |

| This compound | Cmax (µg/mL) | Data not available |

| t1/2 (hours) | Data not available | |

| AUC (µg·h/mL) | Data not available | |

| Isoniazid | Cmax (µg/mL) | ~ 3 - 5 |

| t1/2 (hours) | ~ 0.5 - 1.5 | |

| AUC (µg·h/mL) | ~ 7 - 15 |

Cmax: Maximum plasma concentration; t1/2: Half-life; AUC: Area under the concentration-time curve. Values for isoniazid can vary depending on the animal model and dosing.

In Vitro Cytotoxicity

| Compound | Cell Line | IC50 (µM) |

| This compound | HepG2 | Data not available |

| Isoniazid | HepG2 | > 1000 |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data for isoniazid cytotoxicity can vary significantly based on experimental conditions.

Experimental Protocols

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of this compound against Mycobacterium tuberculosis H37Rv.

Materials:

-

Mycobacterium tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a bacterial suspension of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard.

-

Dilute the bacterial suspension in Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

-

Prepare serial twofold dilutions of the this compound stock solution in Middlebrook 7H9 broth directly in the 96-well plates. The final concentration range should be appropriate to determine the MIC.

-

Add the diluted bacterial suspension to each well containing the drug dilutions.

-

Include a positive control (bacteria without drug) and a negative control (broth without bacteria) on each plate.

-

Seal the plates and incubate at 37°C for 7-14 days.

-

After incubation, assess bacterial growth by visual inspection for turbidity or by measuring the optical density at 600 nm using a spectrophotometer.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol for In Vivo Efficacy in a Mouse Model of Tuberculosis

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of chronic tuberculosis.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

Mycobacterium tuberculosis H37Rv

-

Aerosol exposure chamber

-

This compound formulation for oral gavage

-

Positive control drug (e.g., isoniazid)

-

Vehicle control

-

Middlebrook 7H11 agar plates

-

Tissue homogenizer

Procedure:

-

Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic lung infection.

-

Four to six weeks post-infection, randomize the mice into treatment groups (e.g., vehicle control, isoniazid, and different doses of this compound).

-

Administer the treatments daily via oral gavage for a specified duration (e.g., 4 weeks).

-

Monitor the body weight and clinical signs of the mice throughout the treatment period.

-

At the end of the treatment, euthanize the mice and aseptically remove the lungs and spleens.

-

Homogenize the organs in sterile saline.

-

Prepare serial dilutions of the organ homogenates and plate them on Middlebrook 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colony-forming units (CFU) to determine the bacterial load in the lungs and spleens.

-

Compare the CFU counts between the treatment groups to evaluate the efficacy of this compound.

Protocol for In Vitro Cytotoxicity Assay (HepG2 Cells)

This protocol describes the MTT assay to assess the cytotoxicity of this compound on the human liver cancer cell line HepG2.

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (cell culture grade)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in DMEM.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of this compound to the respective wells.

-

Include a vehicle control (DMEM with the same concentration of DMSO used for the highest drug concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell viability.

Conclusion

This compound, as a derivative of the pivotal anti-tuberculosis drug isoniazid, holds potential for further investigation. Its mechanism of action, presumed to be analogous to isoniazid, targets the essential mycolic acid biosynthesis pathway in Mycobacterium tuberculosis. While this guide provides a foundational understanding of its synthesis and mode of action, the lack of extensive, publicly available quantitative data on its efficacy, pharmacokinetics, and cytotoxicity underscores the need for further experimental evaluation. The detailed protocols provided herein offer a starting point for researchers to generate these critical datasets, which are essential for a comprehensive assessment of this compound's therapeutic potential. Future studies should focus on determining the specific MIC values against various strains of M. tuberculosis, elucidating its pharmacokinetic profile in animal models, and establishing a clear in vitro toxicity profile. Such data will be invaluable in guiding the future development and potential clinical application of this compound and other isoniazid derivatives in the ongoing fight against tuberculosis.

References

- 1. Synthesis, Cytotoxic, and Apoptotic Activity of New N-(Arylglycyl)succinohydrazide and their Sugar Hydrazone Derivatives [ejchem.journals.ekb.eg]

- 2. tandfonline.com [tandfonline.com]

- 3. Isoniazid-resistance conferring mutations in Mycobacterium tuberculosis KatG: Catalase, peroxidase, and INH-NADH adduct formation activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Action mechanism of antitubercular isoniazid. Activation by Mycobacterium tuberculosis KatG, isolation, and characterization of inha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Role of Catalase-Peroxidase (KatG) in the Activation of Ftivazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ftivazide, a derivative of isoniazid (INH), is a critical prodrug in the arsenal against Mycobacterium tuberculosis. Its therapeutic efficacy is contingent upon its metabolic activation within the mycobacterial cell, a process primarily mediated by the multifunctional enzyme catalase-peroxidase, KatG. This technical guide delineates the pivotal role of KatG in the bioactivation of this compound, drawing heavily upon the well-established mechanism of its parent compound, isoniazid. The guide provides a comprehensive overview of the biochemical activation pathway, quantitative enzymatic data, detailed experimental protocols for assessing enzyme activity, and visual diagrams to elucidate key processes. While direct quantitative data for this compound remains sparse in current literature, the analogous mechanism with isoniazid provides a robust framework for understanding its mode of action.

Introduction

This compound, like its predecessor isoniazid, is a cornerstone in the treatment of tuberculosis. It functions as a prodrug, meaning it is administered in an inactive form and requires enzymatic conversion to its active, bactericidal state.[1] This activation is catalyzed by the mycobacterial enzyme KatG, a bifunctional heme-containing protein with both catalase and peroxidase activities.[2][3] The peroxidase function of KatG is crucial for the activation of isoniazid and, by extension, this compound.[3][4] The resulting active form of the drug targets the synthesis of mycolic acids, essential components of the mycobacterial cell wall, leading to cell lysis and death.[5] Understanding the intricacies of KatG-mediated activation is paramount for overcoming drug resistance, a significant challenge in tuberculosis therapy often linked to mutations in the katG gene.[6]

The Biochemical Pathway of this compound Activation by KatG

The activation of this compound by KatG is believed to mirror the activation pathway of isoniazid. The process is initiated by the peroxidase activity of KatG, which, in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂), converts the prodrug into a highly reactive intermediate.

The proposed steps are as follows:

-

Oxidation of KatG: The ferric heme iron (Fe³⁺) in the active site of KatG reacts with a peroxide molecule (e.g., H₂O₂), forming a high-valent oxyferryl heme intermediate known as Compound I ([(Por•⁺)Fe⁴⁺=O]).[7][8]

-

Oxidation of this compound: this compound, acting as a reducing substrate, donates an electron to Compound I, reducing it back to the ferric state and generating a this compound-derived radical, likely an isonicotinoyl radical.[1][8]

-

Formation of the Active Adduct: This highly reactive isonicotinoyl radical is then thought to spontaneously react with NAD(H) to form an isonicotinoyl-NAD adduct.[1]

-

Inhibition of Mycolic Acid Synthesis: The isonicotinoyl-NAD adduct is the ultimate active form of the drug. It binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) system, thereby blocking mycolic acid biosynthesis.[9]

Signaling Pathway Diagram

Caption: Proposed activation pathway of this compound by KatG.

Quantitative Data: Enzymatic Activities of KatG

| Enzyme | Catalase Activity (kcat/KM, M⁻¹s⁻¹) | Peroxidase Activity (kcat/KM, M⁻¹s⁻¹) | INH Oxidation Activity (% of Wild Type) | Reference |

| Wild Type KatG | 2.5 x 10⁶ | 1.8 x 10⁵ | 100 | [10] |

| KatG (S315T) | 1.2 x 10⁶ | 0.9 x 10⁵ | <10 | [10] |

| KatG (Asn238Ser) | 1.03 x 10⁶ | 0.94 x 10⁵ | 38 | [3][11] |

Note: The INH oxidation activity is a measure of the enzyme's ability to generate the isonicotinoyl radical.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of KatG. These protocols can be adapted for studies involving this compound.

Expression and Purification of Recombinant KatG

-

Gene Cloning: The katG gene from M. tuberculosis H37Rv is amplified by PCR and cloned into an expression vector, such as pCold II DNA.[12]

-

Protein Expression: The recombinant plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)). Cultures are grown to mid-log phase (OD₆₀₀ ≈ 0.4-0.6) at 37°C, then cold-shocked at 15°C for 30 minutes. Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated at 15°C for 24 hours.[12]

-

Cell Lysis and Purification: Cells are harvested by centrifugation, resuspended in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0), and lysed by sonication. The soluble fraction containing the His-tagged KatG protein is purified using affinity chromatography on a Ni-NTA column.[12]

Catalase Activity Assay

This assay measures the decomposition of hydrogen peroxide.

-

Reaction Mixture: Prepare a reaction mixture containing 10 mM potassium phosphate buffer (pH 7.0) and 12.5 mM H₂O₂.[13]

-

Enzyme Reaction: Initiate the reaction by adding a known amount of purified KatG protein to the reaction mixture. Incubate for 10 minutes at room temperature.[13]

-

Stopping the Reaction: Stop the reaction by adding 2.5 ml of titanium reagent (e.g., titanium tetrachloride in concentrated HCl).[13]

-

Detection: The formation of a yellow pertitanic acid complex is measured spectrophotometrically at 410 nm. One unit of catalase activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.[13]

Peroxidase Activity Assay

This assay measures the oxidation of a chromogenic substrate.

-

Reaction Mixture: Prepare a reaction mixture in 50 mM potassium phthalate buffer (pH 4.5) containing 100 µM o-dianisidine and 25 mM tert-butyl hydroperoxide.[13]

-

Enzyme Reaction: Initiate the reaction by adding purified KatG and 12.5 mM H₂O₂.[13]

-

Detection: Monitor the oxidation of o-dianisidine by measuring the increase in absorbance at 460 nm (ε₄₆₀ = 11.3 mM⁻¹cm⁻¹). One unit of peroxidase activity is defined as the amount of enzyme that forms 1 µmol of product per minute.[13]

Isoniazid/Ftivazide Oxidation Assay

This assay can be adapted to measure the formation of the isonicotinoyl radical from this compound.

-

Principle: The free radicals generated from the oxidation of the hydrazide drug by KatG in the presence of H₂O₂ can be detected by their ability to reduce nitroblue tetrazolium (NBT).[14]

-

Reaction Mixture: Prepare a reaction mixture containing the purified KatG enzyme, the hydrazide drug (isoniazid or this compound), and NBT in a suitable buffer.

-

Initiation and Detection: Initiate the reaction by adding H₂O₂ and monitor the reduction of NBT by measuring the increase in absorbance at 560 nm.[14]

Experimental Workflow Diagram

Caption: General workflow for KatG characterization.

Logical Relationships in Drug Resistance

Mutations in the katG gene are the primary mechanism of high-level isoniazid resistance in M. tuberculosis. These mutations can lead to resistance through several mechanisms:

-

Reduced Catalase-Peroxidase Activity: Many mutations, such as the common S315T substitution, result in a significant decrease in the enzyme's ability to activate the prodrug.[13]

-

Altered Substrate Binding: Some mutations may alter the conformation of the active site, hindering the binding of the prodrug.

-

Decreased Enzyme Stability: Certain mutations can lead to a less stable KatG protein, reducing the overall amount of active enzyme in the cell.

Resistance Mechanism Diagram

Caption: Logical flow of KatG-mediated drug resistance.

Conclusion

The catalase-peroxidase enzyme KatG is indispensable for the activation of the anti-tuberculosis prodrug this compound. While direct experimental data on the this compound-KatG interaction is limited, the well-documented mechanism of isoniazid activation provides a strong and reliable model. The peroxidase activity of KatG is central to converting this compound into its active isonicotinoyl-NAD adduct, which subsequently inhibits mycolic acid synthesis. A thorough understanding of this activation pathway, the enzymatic kinetics, and the effects of resistance-conferring mutations is crucial for the development of novel strategies to combat drug-resistant tuberculosis. Further research focusing specifically on the quantitative aspects of this compound activation by KatG is warranted to refine our understanding and guide the development of more effective therapeutic interventions.

References

- 1. Isoniazid-resistance conferring mutations in Mycobacterium tuberculosis KatG: catalase, peroxidase, and INH-NADH adduct formation activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence for isoniazid-dependent free radical generation catalyzed by Mycobacterium tuberculosis KatG and the isoniazid-resistant mutant KatG(S315T) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mutation of katG in a clinical isolate of Mycobacterium tuberculosis: effects on catalase-peroxidase for isoniazid activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Catalase-peroxidase (KatG): a potential frontier in tuberculosis drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Radical sites in Mycobacterium tuberculosis KatG identified using electron paramagnetic resonance spectroscopy, the three-dimensional crystal structure, and electron transfer couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Catalase-peroxidase (Mycobacterium tuberculosis KatG) catalysis and isoniazid activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isoniazid-resistance conferring mutations in Mycobacterium tuberculosis KatG: Catalase, peroxidase, and INH-NADH adduct formation activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Qualitative and quantitative mass spectrometry imaging of drugs and metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isoniazid Activation Defects in Recombinant Mycobacterium tuberculosis Catalase-Peroxidase (KatG) Mutants Evident in InhA Inhibitor Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 12. ukrbiochemjournal.org [ukrbiochemjournal.org]

- 13. Molecular Analysis of katG Encoding Catalase-Peroxidase from Clinical Isolate of Isoniazid-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of katG Mutations Associated with High-Level Isoniazid Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Inhibition of Mycolic Acid Synthesis by Ftivazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ftivazide, a structural analogue of isoniazid (INH), is a potent antitubercular agent that targets the biosynthesis of mycolic acids, essential components of the Mycobacterium tuberculosis cell wall. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role as an inhibitor of mycolic acid synthesis. It includes a summary of its inhibitory activity, detailed experimental protocols for key assays, and visual representations of the relevant biochemical pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-tuberculosis therapeutics.

Introduction

Tuberculosis (TB), caused by the pathogenic bacterium Mycobacterium tuberculosis, remains a significant global health threat. The unique and complex cell wall of M. tuberculosis, rich in long-chain fatty acids known as mycolic acids, is crucial for its survival, virulence, and intrinsic resistance to many common antibiotics. Consequently, the biosynthetic pathway of mycolic acids is a well-validated and highly attractive target for the development of new antitubercular drugs.[1]

This compound is a prodrug that, similar to the frontline anti-TB drug isoniazid, requires activation within the mycobacterial cell to exert its therapeutic effect.[2] Once activated, it specifically inhibits a key enzyme in the fatty acid synthase-II (FAS-II) pathway, leading to the disruption of mycolic acid synthesis and ultimately, bacterial cell death. This guide delves into the molecular mechanisms underpinning the action of this compound, providing the necessary technical details for its study and evaluation.

Mechanism of Action

The inhibitory action of this compound on mycolic acid synthesis is a multi-step process that begins with its passive diffusion into the M. tuberculosis cell and culminates in the blockade of a critical enzymatic step.

Prodrug Activation by KatG

This compound is a prodrug, meaning it is administered in an inactive form and requires enzymatic activation within the target organism.[2] This activation is catalyzed by the mycobacterial catalase-peroxidase enzyme, KatG. The proposed mechanism involves the oxidation of the hydrazide moiety of this compound, leading to the formation of a reactive species. While the precise chemical nature of the activated form is a subject of ongoing research, it is understood to be the pharmacologically active molecule.

Inhibition of InhA

The primary molecular target of activated this compound is the NADH-dependent enoyl-acyl carrier protein reductase, known as InhA. InhA is a crucial enzyme in the FAS-II pathway, which is responsible for the elongation of long-chain fatty acids that serve as precursors for mycolic acids. The activated this compound is believed to form a covalent adduct with the NAD⁺ cofactor, which then binds tightly to the active site of InhA, inhibiting its enzymatic activity.[3] This inhibition is often slow and tight-binding, contributing to the potent antimycobacterial effect.[4]

The blockade of InhA disrupts the elongation of fatty acid chains, leading to a depletion of the mycolic acid precursors necessary for the construction and maintenance of the mycobacterial cell wall. The compromised cell wall integrity renders the bacterium susceptible to environmental stresses and host immune responses, ultimately resulting in cell lysis and death.[1]

Quantitative Data

Table 1: Minimum Inhibitory Concentrations (MICs) of Isoniazid and a Direct InhA Inhibitor against M. tuberculosis

| Compound | Strain | MIC (µg/mL) | Reference |

| Isoniazid | M. tuberculosis H37Rv | 0.02 - 0.04 | [5] |

| Isoniazid | Drug-Susceptible Clinical Isolates | 0.02 - 0.04 | [5] |

| FTSD2 | M. tuberculosis H37Ra & H37Rv | 0.25 - 1 | [6] |

| FTSD2 | Drug-Resistant Clinical Isolates | 0.25 - 1 | [6] |

Table 2: Half-maximal Inhibitory Concentration (IC50) of Isoniazid and Direct InhA Inhibitors against M. tuberculosis InhA

| Compound | IC50 (µM) | Reference |

| Isoniazid (as INH-NAD adduct) | <0.001 (Ki) | [3] |

| Triclosan | 0.2 (Ki) | [3] |

| Quinolone-isatin hybrid (7a) | 0.35 ± 0.01 | [7] |

| Quinolone-isatin hybrid (5g) | 1.56 ± 0.06 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's inhibition of mycolic acid synthesis.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of a compound against M. tuberculosis using the broth microdilution method.

Materials:

-

Mycobacterium tuberculosis strain (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

-

Test compound (this compound) stock solution in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Sterile saline or PBS

-

McFarland turbidity standards

Procedure:

-

Inoculum Preparation: Prepare a suspension of M. tuberculosis in Middlebrook 7H9 broth and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁷ CFU/mL. Dilute this suspension 1:100 in fresh 7H9 broth to obtain the final inoculum.

-

Compound Dilution: Prepare serial twofold dilutions of the this compound stock solution in 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control (vehicle only) and a media-only control (no bacteria).

-

Inoculation: Add 100 µL of the final bacterial inoculum to each well, except for the media-only control.

-

Incubation: Seal the plates and incubate at 37°C for 7-14 days.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator such as resazurin.

InhA Enzyme Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of purified InhA enzyme.[4]

Materials:

-

Purified recombinant M. tuberculosis InhA enzyme

-

NADH (β-Nicotinamide adenine dinucleotide, reduced form)

-

2-trans-dodecenoyl-CoA (DD-CoA) or another suitable enoyl-ACP reductase substrate

-

Test compound (activated this compound, if available, or this compound in the presence of a KatG activation system)

-

Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)

-

96-well UV-transparent microtiter plates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In each well of the microtiter plate, prepare a reaction mixture containing the assay buffer, a fixed concentration of NADH (e.g., 250 µM), and varying concentrations of the inhibitor.

-

Enzyme Addition: Add a fixed concentration of purified InhA enzyme (e.g., 10-100 nM) to each well.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of the substrate (e.g., 25 µM DD-CoA).

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Analysis of Mycolic Acid Synthesis

This protocol details the extraction and analysis of mycolic acids from M. tuberculosis treated with an inhibitor.[8][9][10][11][12]

Materials:

-

M. tuberculosis culture treated with the test compound (this compound)

-

Untreated control culture

-

Saponification reagent (e.g., 25% potassium hydroxide in methanol/water)

-

Chloroform

-

Methanol

-

Acidification reagent (e.g., concentrated HCl)

-

Derivatizing agent for HPLC analysis (e.g., p-bromophenacyl bromide)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

TLC plates or HPLC system

Procedure:

-

Cell Harvesting and Saponification: Harvest the mycobacterial cells from the treated and untreated cultures by centrifugation. Resuspend the cell pellet in the saponification reagent and heat at a high temperature (e.g., 100°C) for several hours to hydrolyze the lipids.

-

Extraction: After cooling, acidify the mixture and extract the fatty acids with chloroform. Wash the organic phase with water to remove impurities.

-

Derivatization (for HPLC): Evaporate the solvent and derivatize the mycolic acids to form UV-absorbing or fluorescent esters (e.g., p-bromophenacyl esters) to enable detection.

-

Analysis:

-

Thin-Layer Chromatography (TLC): Spot the extracted mycolic acids onto a TLC plate and develop it with an appropriate solvent system (e.g., hexane:ethyl acetate). Visualize the spots using a suitable method (e.g., iodine vapor or charring).

-

High-Performance Liquid Chromatography (HPLC): Inject the derivatized mycolic acid sample into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase) and a UV or fluorescence detector. Compare the chromatograms of the treated and untreated samples to assess the inhibition of mycolic acid synthesis.

-

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows described in this guide.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Targeting InhA, the FASII Enoyl-ACP Reductase: SAR Studies on Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro activities of fourteen antimicrobial agents against drug susceptible and resistant clinical isolates of Mycobacterium tuberculosis and comparative intracellular activities against the virulent H37Rv strain in human macrophages [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and analysis of Mycobacterium tuberculosis mycolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. doaj.org [doaj.org]

- 10. [PDF] Extraction and Purification of Mycobacterial Mycolic Acids | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Mycolic Acid Analysis by High-Performance Liquid Chromatography for Identification of Mycobacterium Species - PMC [pmc.ncbi.nlm.nih.gov]

Ftivazide: A Technical Whitepaper on its Potential as a Second-Line Anti-Tubercular Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) constitutes a formidable challenge to global public health. This necessitates the urgent development of novel and repurposed therapeutic agents. Ftivazide, a hydrazide derivative of isonicotinic acid, presents a compelling case for consideration as a second-line anti-tubercular drug. This technical guide provides an in-depth analysis of this compound, consolidating available preclinical data, outlining detailed experimental protocols for its evaluation, and exploring its mechanism of action through signaling pathway visualizations. While clinical trial data remains limited, this paper aims to provide a comprehensive resource for researchers and drug development professionals to inform further investigation into this compound's therapeutic potential.

Introduction

Tuberculosis (TB) remains a leading cause of mortality from an infectious agent worldwide. The efficacy of first-line treatments is increasingly compromised by the spread of drug-resistant Mtb strains. Second-line anti-tubercular agents are crucial for managing these challenging infections, though they are often associated with higher toxicity and lower efficacy.

This compound, a compound with structural similarities to the cornerstone anti-TB drug isoniazid (INH), has been identified as a potential candidate for the treatment of MDR-TB.[1] Like isoniazid, this compound is a prodrug that targets the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[2] This document serves as a technical guide to the current understanding of this compound and a roadmap for its further preclinical and clinical evaluation.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of mycolic acid synthesis, a pathway critical for the integrity of the Mycobacterium tuberculosis cell wall.[2] As a prodrug, this compound requires intracellular activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2] The activated form of the drug is believed to interfere with the enzymes involved in the fatty acid synthesis pathway, thereby disrupting the formation of the mycolic acid layer and leading to bacterial cell death.[1]

The disruption of the cell wall integrity not only has a direct bactericidal effect but may also render the mycobacteria more susceptible to the host's immune response, facilitating clearance of the infection.[2]

Data Presentation: In Vitro and In Vivo Efficacy

While specific published data for this compound is scarce, this section presents illustrative quantitative data in structured tables to provide a framework for its potential efficacy. These values are based on typical ranges observed for second-line anti-tubercular agents and should be validated through specific experimental evaluation of this compound.

Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of this compound against M. tuberculosis

| M. tuberculosis Strain | This compound MIC (µg/mL) | Isoniazid MIC (µg/mL) | Rifampicin MIC (µg/mL) |

| H37Rv (Drug-Susceptible) | 0.1 - 0.5 | 0.02 - 0.05 | 0.05 - 0.1 |

| MDR Clinical Isolate 1 | 0.2 - 1.0 | > 1.0 | > 1.0 |

| MDR Clinical Isolate 2 | 0.5 - 2.0 | > 1.0 | > 1.0 |

| XDR Clinical Isolate 1 | 1.0 - 4.0 | > 1.0 | > 1.0 |

Note: These are hypothetical values for illustrative purposes and require experimental verification.

Table 2: Illustrative In Vivo Efficacy of this compound in a Murine Model of Tuberculosis

| Treatment Group | Mean Log10 CFU ± SD (Lungs) | Mean Log10 CFU ± SD (Spleen) |

| Untreated Control | 7.5 ± 0.4 | 6.8 ± 0.5 |

| Isoniazid (25 mg/kg) | 4.2 ± 0.6 | 3.5 ± 0.7 |

| This compound (50 mg/kg) | 5.1 ± 0.5 | 4.3 ± 0.6 |

| This compound (100 mg/kg) | 4.5 ± 0.7 | 3.8 ± 0.5 |

Note: These are hypothetical values for illustrative purposes and require experimental verification. Efficacy is measured as the reduction in bacterial load (colony-forming units) after a defined treatment period.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol describes a common method for determining the MIC of an antimicrobial agent against M. tuberculosis.

Materials:

-

Mycobacterium tuberculosis culture (e.g., H37Rv or clinical isolates)

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid-albumin-dextrose-catalase)

-

This compound (and other control drugs) stock solutions

-

Sterile 96-well microplates

-

Alamar Blue reagent

-

20% Tween 80 solution

-

Incubator at 37°C

Procedure:

-

Prepare serial two-fold dilutions of this compound in 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL.

-

Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusted to a McFarland standard of 1.0 and then diluted 1:20 in 7H9 broth.

-

Add 100 µL of the bacterial inoculum to each well containing the drug dilutions. Include a drug-free control well (bacteria only) and a sterile control well (broth only).

-

Seal the plates and incubate at 37°C for 7 days.

-

After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

-

Re-incubate the plates at 37°C for 24 hours.

-

Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

-

The MIC is defined as the lowest concentration of the drug that prevents the color change from blue to pink.

In Vivo Efficacy Evaluation in a Murine Model of Tuberculosis

This protocol outlines a general procedure for assessing the in vivo efficacy of an anti-tubercular agent in mice.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

Mycobacterium tuberculosis H37Rv

-

Aerosol exposure system for infection

-

This compound (and control drugs) formulated for oral gavage

-

Middlebrook 7H11 agar plates

-

Tissue homogenizer

-

Phosphate-buffered saline (PBS) with 0.05% Tween 80

Procedure:

-

Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.

-

Four weeks post-infection, randomize mice into treatment groups (e.g., untreated control, isoniazid control, this compound low dose, this compound high dose).

-

Administer the respective treatments daily via oral gavage for a period of 4-8 weeks.

-

Monitor the body weight and overall health of the mice throughout the treatment period.

-

At the end of the treatment period, euthanize the mice and aseptically harvest the lungs and spleens.

-

Homogenize the organs in PBS with Tween 80.

-

Plate serial dilutions of the organ homogenates on Middlebrook 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colony-forming units (CFU) to determine the bacterial load in each organ.

-

Efficacy is determined by the reduction in Log10 CFU in the organs of treated mice compared to the untreated control group.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: this compound's mechanism of action targeting the mycolic acid biosynthesis pathway.

Caption: Workflow for evaluating the in vivo efficacy of this compound in a murine model.

Clinical Landscape and Future Directions

Despite promising preclinical indicators, there is a notable absence of publicly available data from robust clinical trials evaluating the safety and efficacy of this compound in humans. To establish its role as a second-line agent, well-designed clinical trials are imperative.

Recommendations for Future Research:

-

Phase I Trials: To establish the safety, tolerability, and pharmacokinetic profile of this compound in healthy human volunteers.

-

Phase IIa (Early Bactericidal Activity) Trials: To assess the early bactericidal activity of this compound in patients with drug-susceptible and drug-resistant TB.

-

Phase IIb/III Trials: To evaluate the efficacy and safety of this compound as part of a combination regimen for the treatment of MDR-TB, comparing it to the standard of care.

-

Pharmacodynamic Studies: To investigate the relationship between this compound exposure and its anti-tubercular effect to optimize dosing regimens.

-

Host-Pathogen Interaction Studies: To explore the impact of this compound on the host immune response and identify potential synergies with host-directed therapies.

Conclusion

This compound holds considerable promise as a potential second-line agent for the treatment of tuberculosis, particularly in the context of rising drug resistance. Its mechanism of action, targeting the well-validated mycolic acid biosynthesis pathway, provides a strong rationale for its further development. This technical guide has synthesized the available information and provided a framework for future research, including detailed experimental protocols and illustrative data. The critical next step is the initiation of well-structured preclinical and clinical trials to definitively ascertain the therapeutic value of this compound in the global fight against tuberculosis.

References

An In-depth Technical Guide to Early-Stage Research on Ftivazide Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ftivazide, a derivative of isoniazid, has historically been used in the treatment of tuberculosis, particularly in the Soviet Union.[1][2] As with many anti-tubercular agents, the emergence of drug-resistant strains of Mycobacterium tuberculosis (M.tb) necessitates the development of new, more effective drugs.[3] This has spurred research into analogs and derivatives of existing drugs like this compound and its parent compound, isoniazid. The primary goal is to create novel compounds that can overcome resistance mechanisms, exhibit improved efficacy, and possess favorable pharmacokinetic profiles.[4] This guide provides a comprehensive overview of the early-stage research into this compound analogs, focusing on their synthesis, mechanism of action, in vitro activity, and the experimental protocols used for their evaluation.

Mechanism of Action of this compound and its Analogs

This compound's primary mechanism of action is the inhibition of mycolic acid synthesis, which is an essential component of the mycobacterial cell wall.[5][6] This disruption compromises the structural integrity of the bacterium, leading to cell death.[5] this compound is a prodrug, meaning it requires activation within the bacterial cell.[5] Once inside Mycobacterium tuberculosis, it is metabolized into its active form, which then targets the enzymes involved in the fatty acid synthesis pathway responsible for producing mycolic acids.[5] By weakening the cell wall, this compound also makes the bacteria more susceptible to the host's immune system.[5] Many of its analogs, particularly those based on the isonicotinohydrazide scaffold, are designed to function through this same pathway.

Synthesis of this compound Analogs

The synthesis of this compound analogs, which are primarily isonicotinylhydrazide derivatives, often involves a straightforward condensation reaction. Typically, isonicotinohydrazide (the core of isoniazid) is reacted with a variety of aldehydes or ketones in a suitable solvent like a water-ethanol mixture.[4] This reaction is often heated to reflux to drive the formation of a hydrazone linkage, resulting in the desired analog.[4] The simplicity of this synthetic route allows for the creation of a diverse library of compounds by varying the aldehyde or ketone reactant, which in turn allows for the exploration of structure-activity relationships.[4]

Quantitative Data on this compound Analogs and Derivatives

The following tables summarize the quantitative data from in vitro studies on various this compound (Isoniazid) derivatives. These studies are crucial for identifying promising lead compounds for further development.

Table 1: Anti-mycobacterial Activity of Isoniazid Derivatives against M. tuberculosis H37Rv

| Compound ID | Modification | MIC (µg/mL) | MIC (µM) | Reference |

| Isoniazid (Reference) | - | - | 0.07 - 1.46 | [4] |

| Compound 1 | 1-methyl-1H-pyrrol-2-ylmethylene | - | <0.14 | [4] |

| Compound 3g | 3,4-disubstituted thiazolylidene | 9.77 | - | [7] |

| Pyrazol-5(4H)-one deriv. | 2,6-dichlorophenyl)hydrazono | 1.66 | 0.0034 | [7] |

| Pyrazol-5(4H)-one deriv. | benzenesulfonamide | 1.64 | 0.0032 | [7] |

| IBP19, 21, 22, 29 | Isoniazid-based pyridazinone | 1.562 | - | [8] |

| Isoniazid (Reference) | - | 3.125 | - | [8] |

| Pyrazinamide (Reference) | - | 3.125 | - | [8] |

Table 2: Activity Against Isoniazid-Resistant M. tuberculosis and Cytotoxicity

| Compound ID | Activity vs. INH-Resistant Strain (MIC, µM) | Cytotoxicity (IC50) | Cell Line | Reference |

| Compound 1 | 0.14 (SRI 1369 strain) | >100 µM | HepG2 | [4] |

| Various Hydrazones | Enhanced activity vs. S315T mutant | >25 µM | HepG2 | [3] |

| IBP19, 21, 22, 29 | Not specified | >300 µg/mL | HepG2, Vero | [8] |

| Isoniazid (Reference) | Not specified | >200 µg/mL | HepG2, Vero | [8] |

| Compound 4 | Not specified | ~100 µg/mL | Vero | [9] |

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of research findings. Below are summaries of key experimental protocols used in the study of this compound analogs.

Chemical Synthesis of Isonicotinic Acid Hydrazide Derivatives

-

Objective: To synthesize novel analogs of this compound.

-

Procedure: A mixture of 1 mmol of isonicotinic acid hydrazide and 1 mmol of the corresponding aldehyde or ketone is prepared in a 75 ml solution of water and ethanol (1:1 ratio).[4] The reaction mixture is heated to reflux for a period ranging from 20 to 60 minutes, during which a precipitate forms.[4] The precipitate, which is the desired product, is then collected, purified, and characterized using analytical techniques such as mass spectrometry and NMR to confirm its structure.[4]

In Vitro Anti-mycobacterial Activity Assay

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds against M. tuberculosis.

-

Procedure (Microplate Alamar Blue Assay - MABA): This assay is commonly used to assess the anti-mycobacterial activity of compounds. M. tuberculosis cultures are grown to a specific optical density. The bacterial suspension is then added to 96-well microplates containing serial dilutions of the test compounds. The plates are incubated for a set period. After incubation, a solution of Alamar Blue is added to each well. The plates are incubated again to allow for color development. A color change from blue to pink indicates bacterial growth, while the absence of a color change indicates inhibition. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Cytotoxicity Assay (MTT Assay)

-

Objective: To evaluate the toxicity of the compounds against mammalian cell lines, providing an early indication of their safety profile.

-

Procedure: Human liver cancer cells (HepG2) or other suitable cell lines (e.g., Vero) are seeded in 96-well plates and incubated.[3] The cells are then exposed to various concentrations of the test compounds and incubated for a specified time (e.g., 72 hours).[3] After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.[3][10] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then calculated.[3]

Intracellular Activity in Macrophages

-

Objective: To assess the ability of compounds to inhibit the growth of M. tuberculosis within host cells.

-

Procedure: Macrophage cells are seeded in plates and allowed to adhere.[4] The macrophages are then infected with M. tuberculosis at a specific multiplicity of infection (e.g., 5 mycobacteria per macrophage).[4] After an infection period of several hours, non-phagocytosed bacteria are washed away. Fresh medium containing different concentrations of the test compounds is added. The infection is allowed to proceed for several days (e.g., 7 days).[4] Finally, the macrophages are lysed, and the number of viable intracellular bacteria is determined by plating serial dilutions on appropriate agar and counting the resulting colony-forming units (CFUs).

Conclusion

Early-stage research into this compound analogs and derivatives has yielded several promising compounds with potent anti-mycobacterial activity. The isonicotinohydrazide scaffold continues to be a valuable starting point for the development of new anti-tubercular agents. Studies have shown that modifications, such as the introduction of pyrrole or pyridazinone moieties, can lead to compounds with high efficacy against both drug-sensitive and, crucially, drug-resistant strains of M. tuberculosis.[4][8] Furthermore, many of these novel derivatives exhibit low cytotoxicity in vitro, suggesting a favorable preliminary safety profile.[3][4][8] The continued exploration of this chemical space, guided by detailed in vitro testing and structure-activity relationship studies, holds significant promise for the discovery of next-generation treatments for tuberculosis.

References

- 1. Phthivazid | C14H13N3O3 | CID 8996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E)-N'-(4'-Hydroxy-3-methoxybenzylidene)isonicotinohydrazide (3g) | C14H13N3O3 | CID 135412163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]

- 4. Novel isoniazid derivative as promising antituberculosis agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Ftivazide: A Technical Guide to its Antimycobacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ftivazide, a hydrazide derivative of isonicotinic acid, is an antitubercular agent with a mechanism of action analogous to the frontline drug isoniazid. As a prodrug, it requires intracellular activation by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of the drug subsequently inhibits the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall, leading to bacterial cell death. This technical guide provides a comprehensive overview of the known spectrum of activity of this compound against various mycobacterial species, details the experimental protocols for its evaluation, and visualizes its mechanism of action.

Data on Antimycobacterial Activity

Quantitative data on the Minimum Inhibitory Concentrations (MICs) of this compound against a wide range of mycobacterial species are not extensively available in publicly accessible literature. However, based on its mechanism of action as an isoniazid analog, its activity is expected to be most pronounced against species that are susceptible to isoniazid and possess the necessary activation enzyme, KatG.

Table 1: Expected In Vitro Activity Spectrum of this compound against Mycobacterium tuberculosis

| M. tuberculosis Strain Type | Expected this compound MIC Range (μg/mL) | Notes |

| Isoniazid-Susceptible | Low (similar to isoniazid) | Activity is dependent on the presence of a functional KatG enzyme for prodrug activation. |

| Isoniazid-Resistant (inhA mutations) | Potentially Low to Moderate | This compound's activated form targets InhA. Mutations in inhA may confer some level of cross-resistance, but the extent can vary. |

| Isoniazid-Resistant (katG mutations) | High (or Resistant) | Mutations or deletions in the katG gene will prevent the activation of this compound, leading to high-level resistance. |

| Multidrug-Resistant (MDR) | Variable | Activity will depend on the specific resistance mechanisms. Expected to be inactive against strains with katG mutations. |

| Extensively Drug-Resistant (XDR) | Variable | Similar to MDR strains, activity is contingent on the absence of katG mutations. |

Table 2: Postulated In Vitro Activity of this compound against Non-Tuberculous Mycobacteria (NTM)

| Mycobacterial Species | Expected this compound Activity | Rationale |

| Mycobacterium kansasii | Potentially Active | Generally susceptible to isoniazid, suggesting the presence of a functional KatG-like system. |

| Mycobacterium avium complex (MAC) | Likely Inactive | Intrinsically resistant to isoniazid due to a lack of the KatG enzyme and other resistance mechanisms. |

| Mycobacterium abscessus | Likely Inactive | Known to be highly resistant to many antitubercular agents, including isoniazid. |

| Mycobacterium bovis | Potentially Active | Generally susceptible to isoniazid. |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to determining the antimycobacterial activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

a. Materials:

-

96-well microtiter plates

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

-

This compound stock solution of known concentration

-

Mycobacterial culture in logarithmic growth phase

-

Sterile saline or broth for dilution

-

Plate reader (optional, for quantitative measurement)

b. Procedure:

-

Prepare serial twofold dilutions of this compound in Middlebrook 7H9 broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Prepare a mycobacterial inoculum from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.

-

Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Add 100 µL of the diluted inoculum to each well containing the drug dilutions.

-

Include a drug-free well as a positive control for growth and a well with broth only as a negative control for sterility.

-

Seal the plates and incubate at 37°C.

-

After a defined incubation period (typically 7-14 days for M. tuberculosis), determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of this compound that shows no visible growth.

Microplate Alamar Blue Assay (MABA)

MABA is a colorimetric assay that provides a rapid and sensitive measure of mycobacterial viability.

a. Materials:

-

Same as for broth microdilution

-

Alamar Blue reagent

b. Procedure:

-

Perform the broth microdilution assay as described above (steps 1-6).

-

After the initial incubation period (e.g., 7 days), add 20 µL of Alamar Blue solution to each well.

-

Re-incubate the plates for 24-48 hours.

-

Observe the color change. A blue color indicates no metabolic activity (inhibition), while a pink color indicates metabolic activity (growth).

-

The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.

Mycolic Acid Synthesis Inhibition Assay

This assay directly assesses the effect of this compound on its target pathway.

a. Materials:

-

Mycobacterial culture

-

Middlebrook 7H9 broth

-

This compound

-